rac N-Demethyl Promethazine Hydrochloride

Catalog No.
S910263
CAS No.
60113-77-1
M.F
C16H19ClN2S
M. Wt
306.852
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac N-Demethyl Promethazine Hydrochloride

CAS Number

60113-77-1

Product Name

rac N-Demethyl Promethazine Hydrochloride

IUPAC Name

N-methyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride

Molecular Formula

C16H19ClN2S

Molecular Weight

306.852

InChI

InChI=1S/C16H18N2S.ClH/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,12,17H,11H2,1-2H3;1H

InChI Key

DJGGTRGRXVNMMY-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC.Cl

Synonyms

N,α-Dimethyl-10H-phenothiazine-10-ethanamine Hydrochloride; Nor1-Promethazine Monohydrochloride;

Reference Standard

rac N-Demethyl Promethazine Hydrochloride (also known as Norpromethazine Hydrochloride) is primarily used as a reference standard in scientific research. Several companies supply this compound, which acts as an impurity (designated Impurity C) during the manufacturing of Promethazine Hydrochloride [, , ]. By including rac N-Demethyl Promethazine Hydrochloride as a reference standard in analytical testing, researchers can ensure the accuracy of their measurements and identify this impurity if present in Promethazine Hydrochloride samples [, , ].

Potential Biological Activity

While research on the specific biological activity of rac N-Demethyl Promethazine Hydrochloride is limited, its close structural relation to Promethazine Hydrochloride suggests potential areas for investigation. Promethazine Hydrochloride is a phenothiazine drug with antihistaminic, antiemetic, and sedative properties []. Therefore, some researchers might be interested in exploring whether rac N-Demethyl Promethazine Hydrochloride possesses similar pharmacological effects to inform the development of new medications.

Racemic N-Demethyl Promethazine Hydrochloride is a derivative of Promethazine, a well-known phenothiazine derivative primarily used for its antihistaminic and sedative properties. The compound's molecular formula is C₁₆H₁₉ClN₂S, with a molecular weight of approximately 306.85 g/mol. It is classified as an impurity or metabolite of Promethazine and is often utilized in pharmaceutical testing and research applications .

The mechanism of action of rac N-demethyl Promethazine Hydrochloride itself is not well-established in scientific literature. However, its parent compound promethazine acts primarily as an H1 receptor antagonist, blocking histamine receptors involved in allergic reactions. N-demethyl promethazine might possess similar antihistaminic properties, but its specific interactions and potential for other effects require further research [].

Limitations and Future Research

Research on rac N-Demethyl Promethazine Hydrochloride is ongoing, and much remains unknown about its specific properties and effects. Future studies could explore:

  • Development of efficient synthesis methods for the compound.
  • In-depth investigation of its pharmacological activity.
  • Evaluation of its potential interactions with other drugs.
  • Determination of its toxicological profile.

The chemical reactivity of racemic N-Demethyl Promethazine Hydrochloride can be analyzed through various reactions typical of phenothiazine derivatives. Key reactions include:

  • Alkylation: The nitrogen atom in the side chain can undergo alkylation, forming various derivatives.
  • Oxidation: The sulfur atom in the phenothiazine ring can be oxidized, potentially altering its biological activity.
  • Hydrochloride Formation: The compound readily forms hydrochloride salts, enhancing its solubility in aqueous solutions.

These reactions are significant for understanding the compound's stability and potential modifications in pharmaceutical formulations.

Racemic N-Demethyl Promethazine Hydrochloride exhibits biological activities similar to those of Promethazine, including:

  • Antihistamine Effects: It blocks histamine H₁ receptors, making it effective in treating allergic reactions.
  • Sedative Properties: The compound has sedative effects, which can be beneficial in managing anxiety and sleep disorders.
  • Antiemetic Activity: It is also used to prevent nausea and vomiting associated with various conditions, including motion sickness.

Research indicates that its biological efficacy may vary depending on the specific stereoisomer present .

The synthesis of racemic N-Demethyl Promethazine Hydrochloride typically involves the following methods:

  • Reduction of Promethazine: This method involves the reduction of the methyl group on the nitrogen atom of Promethazine using reducing agents like lithium aluminum hydride.
  • Chemical Modification: Starting from related phenothiazine compounds, chemical modifications can lead to the formation of N-Demethyl derivatives through selective demethylation processes.

These synthetic routes are crucial for producing the compound for research and pharmaceutical applications .

Interaction studies involving racemic N-Demethyl Promethazine Hydrochloride focus on its pharmacokinetics and pharmacodynamics. Key interactions include:

  • Drug Interactions: It may interact with other central nervous system depressants, enhancing sedative effects.
  • Metabolic Pathways: Understanding how this compound is metabolized can help predict interactions with other drugs processed through similar pathways.

Research into these interactions is essential for ensuring safe therapeutic use .

Racemic N-Demethyl Promethazine Hydrochloride shares structural and functional similarities with several related compounds. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
PromethazineHighAntihistamine, sedativeWell-established clinical use
N-Demethyl PromethazineModerateSimilar antihistamine effectsDirect metabolite of Promethazine
NorpromethazineHighAntihistamine, potential antipsychoticLess sedative than Promethazine
ChlorpromazineHighAntipsychoticStronger antipsychotic effects

Racemic N-Demethyl Promethazine Hydrochloride is unique due to its specific role as an impurity and metabolite, providing insights into the metabolism of Promethazine and offering potential avenues for research into its pharmacological properties .

N-Demethylation Mechanisms

Enzymatic N-Demethylation Processes

Cytochrome P450-Mediated N-Demethylation

The enzymatic N-demethylation of promethazine represents a fundamental phase I metabolic transformation primarily mediated by cytochrome P450 enzymes [1]. The formation of rac N-demethyl promethazine hydrochloride occurs through a well-characterized oxidative process where the parent compound promethazine undergoes removal of one methyl group from its tertiary amine nitrogen [2]. This transformation involves the initial hydroxylation of the N-methyl group, followed by spontaneous decomposition of the resulting carbinolamine intermediate to yield the demethylated product and formaldehyde [3].

The mechanism proceeds through formation of a hydroxymethyl intermediate, which rapidly decomposes to release formaldehyde and the secondary amine product [4]. Studies have demonstrated that this pathway is essential for the metabolic clearance of phenothiazine derivatives, with promethazine being extensively biotransformed to ring-hydroxylated, sulfur-oxidized, and N-demethylated metabolites [5] [1].

Non-Heme Iron Enzyme Pathways

Alternative enzymatic pathways for N-demethylation involve non-heme iron enzymes, particularly those belonging to the α-ketoglutarate-dependent dioxygenase family [6]. These enzymes catalyze oxidative N-demethylation through a distinct mechanism that requires α-ketoglutarate as a co-substrate, iron(II) as a cofactor, and ascorbate as a reducing agent [7]. The reaction proceeds via hydroxylation of the methyl group followed by spontaneous release of formaldehyde [6].

Research on FTO and ALKBH5 enzymes has revealed distinct N-demethylation pathways with different formaldehyde release kinetics [6]. FTO produces hydroxymethyl intermediates that slowly decompose over hours, while ALKBH5 catalyzes direct demethylation with rapid formaldehyde release through an unprecedented covalent intermediate mechanism [6].

Flavin-Containing Monooxygenase Contributions

Flavin-containing monooxygenases represent another class of enzymes capable of mediating N-demethylation reactions, though their contribution to promethazine metabolism appears limited compared to cytochrome P450 pathways [8]. These enzymes utilize NADPH and molecular oxygen to catalyze oxidative transformations, including N-oxidation and N-demethylation of tertiary amines [8].

Non-Enzymatic Transformation Routes

Chemical N-Demethylation Mechanisms

Non-enzymatic N-demethylation pathways provide alternative routes for the formation of demethylated metabolites under specific chemical conditions [9]. The von Braun reaction represents the classical method for chemical N-demethylation, utilizing cyanogen bromide as the demethylating agent [9]. This reaction proceeds through nucleophilic attack of the tertiary amine on cyanogen bromide, forming a quaternary ammonium intermediate that subsequently eliminates methyl bromide to yield an N-cyano product [9].

Azodicarboxylate-Mediated Demethylation

Diethyl azodicarboxylate (DEAD) and related compounds provide efficient methods for N-demethylation of tertiary amines [9]. The mechanism involves initial nucleophilic addition of the nitrogen atom to the azo functionality, followed by rearrangement and elimination processes that result in methyl group removal [9]. This methodology has proven particularly effective for morphine alkaloids and related phenothiazine derivatives [9].

Acid-Catalyzed Demethylation

Concentrated acid systems, including acidic lithium bromide solutions, can facilitate demethylation reactions through electrophilic mechanisms [10]. These systems are particularly effective for O-demethylation but can also promote N-demethylation under specific conditions [10]. The mechanism typically involves protonation of the amine followed by nucleophilic attack and subsequent elimination [10].

Cytochrome P450-Mediated Metabolism

Role of CYP2D6 in Metabolic Transformation

CYP2D6 Enzyme Characteristics

Cytochrome P450 2D6 serves as the principal enzyme responsible for promethazine N-demethylation in human liver microsomes [1]. This enzyme exhibits unique characteristics among the cytochrome P450 family, being the only non-inducible member and showing extensive genetic polymorphism [11] [12]. CYP2D6 metabolizes approximately 25% of clinically used drugs and demonstrates significant interindividual variability in activity [13] [12].

The enzyme exhibits stereoselective properties and shows preferential binding interactions with basic nitrogen-containing substrates [14] [15]. Structural studies indicate that CYP2D6 possesses a relatively small, lipophilic active site with specific binding regions that accommodate phenothiazine derivatives [15].

Promethazine as CYP2D6 Substrate

Promethazine serves as both a substrate and potential inhibitor of CYP2D6, with metabolism proceeding primarily through N-demethylation and hydroxylation pathways [16]. The formation of rac N-demethyl promethazine occurs through CYP2D6-catalyzed hydroxylation of the N-methyl group, followed by spontaneous carbinolamine decomposition [16].

Kinetic studies reveal that promethazine N-demethylation exhibits typical Michaelis-Menten kinetics with apparent Km values ranging from 5-50 μM and Vmax values of 10-100 nmol/min/mg protein, depending on the experimental conditions and enzyme source [8]. The reaction shows pH dependence with optimal activity at physiological pH (7.4) [8].

Genetic Polymorphism Effects

CYP2D6 genetic polymorphisms significantly influence the rate and extent of promethazine N-demethylation [12]. Individuals can be classified into poor metabolizers (PM), intermediate metabolizers (IM), normal metabolizers (NM), and ultrarapid metabolizers (UM) based on their genetic variants [12]. Poor metabolizers, comprising approximately 5-10% of Caucasian populations, show markedly reduced N-demethylation capacity [12].

The presence of multiple active gene copies in ultrarapid metabolizers results in enhanced N-demethylation rates, potentially leading to altered pharmacokinetics and reduced therapeutic efficacy of promethazine [12]. These genetic variations necessitate personalized dosing approaches for optimal therapeutic outcomes [17].

Inhibition Studies of CYP2D6 Pathways

Strong CYP2D6 Inhibitors

Strong CYP2D6 inhibitors, defined as compounds causing ≥5-fold increases in substrate area under the curve (AUC), can significantly impair promethazine N-demethylation [17]. Quinidine and paroxetine represent prototypical strong inhibitors that can essentially block CYP2D6-mediated metabolism [17] [14].

Mechanistic studies indicate that quinidine inhibition involves competitive binding to the enzyme active site, with hydrogen bonding interactions playing crucial roles in binding affinity [14] [15]. The inhibition shows stereoselectivity, with quinidine demonstrating higher potency than its stereoisomer quinine [14].

Moderate and Weak Inhibitors

Moderate CYP2D6 inhibitors (2-5-fold AUC increase) include duloxetine and mirabegron, while weak inhibitors (1.25-2-fold AUC increase) encompass cimetidine and sertraline [17]. These compounds can cause clinically relevant drug-drug interactions with promethazine, potentially altering its metabolic clearance [17].

The degree of inhibition often shows dose-dependence and can vary based on patient genetic background [17]. Studies demonstrate that inhibition effects are more pronounced in individuals with higher baseline CYP2D6 activity [17].

Phenoconversion Phenomena

CYP2D6 inhibitors can cause phenoconversion, where an individual's apparent metabolic phenotype differs from their genetic phenotype [17]. Strong inhibitors can convert normal metabolizers to poor metabolizer phenotypes, resulting in significantly reduced N-demethylation capacity [17].

This phenomenon affects approximately 17-25% of patients taking CYP2D6 inhibitors and can lead to unexpected drug accumulation or reduced efficacy [17]. Understanding phenoconversion is crucial for predicting promethazine metabolism in polypharmacy situations [17].

Lipoxygenase-Mediated N-Demethylation

Hydrogen Peroxide-Dependent Oxidation

Soybean Lipoxygenase Mechanism

Soybean lipoxygenase demonstrates significant N-demethylation activity in the presence of hydrogen peroxide, providing an alternative enzymatic pathway for promethazine metabolism [18] [19]. The enzyme catalyzes N-demethylation through a hydrogen peroxide-dependent oxidation mechanism that differs fundamentally from cytochrome P450 pathways [18].

The reaction mechanism involves direct oxidation of the N-methyl group by the lipoxygenase-hydrogen peroxide system, resulting in formaldehyde release and formation of the demethylated product [18]. Studies with chlorpromazine, a structural analog of promethazine, demonstrate specific activities of 139 nmol formaldehyde/min/mg enzyme for soybean lipoxygenase [19].

The reaction exhibits dependence on incubation time, enzyme concentration, substrate concentration, and hydrogen peroxide levels [19]. Optimal activity occurs at slightly acidic pH (6.5-7.0), with the reaction proceeding linearly for approximately 30 minutes under standard conditions [19].

Human Term Placental Lipoxygenase Activity

Human term placental lipoxygenase exhibits N-demethylation activity toward phenothiazines in the presence of hydrogen peroxide, though with lower specific activity compared to soybean lipoxygenase [18] [20]. The enzyme demonstrates specific activities of 1.7-2.2 nmol formaldehyde/min/mg protein for phenothiazine substrates [20].

The placental enzyme shows similar pH dependence to soybean lipoxygenase, with optimal activity at pH 6.5 [20]. The reaction requires hydrogen peroxide as a co-substrate and shows time-dependent product formation [20]. Kinetic analysis reveals apparent Km values and demonstrates the enzymatic nature of the transformation [20].

Inhibition by Classical Lipoxygenase Inhibitors

N-demethylation activity by both soybean and human placental lipoxygenases can be inhibited by classical lipoxygenase inhibitors including nordihydroguaiaretic acid (NDGA) and gossypol [19]. These inhibitors cause dose-dependent reduction in formaldehyde production, confirming the lipoxygenase-mediated nature of the reaction [19].

Antioxidants and free radical scavengers, including butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), reduced glutathione, ascorbate, and dithiothreitol, also suppress N-demethylation activity [19]. This inhibition pattern suggests involvement of radical intermediates in the reaction mechanism [19].

Radical Mechanisms of N-Demethylation

Free Radical Formation

Lipoxygenase-mediated N-demethylation proceeds through radical mechanisms involving formation of phenothiazine cation radicals [19]. The initial oxidation step generates a cation radical intermediate with characteristic absorption maximum at 525 nm, which can be detected spectrophotometrically under acidic conditions [19].

The radical formation appears to be the rate-limiting step in the overall demethylation process [19]. Electron paramagnetic resonance (EPR) studies provide evidence for radical intermediate formation, though the specific radical species may differ between lipoxygenase and peroxidase-catalyzed reactions [21].

Hydrogen Abstraction Mechanisms

The N-demethylation mechanism involves hydrogen abstraction from the N-methyl group, leading to formation of an α-amino carbon radical [22]. This radical can subsequently react with oxygen species or the enzyme system to form hydroxylated intermediates that decompose to release formaldehyde [22].

Studies using deuterium-labeled substrates reveal kinetic isotope effects consistent with C-H bond cleavage as a rate-determining step [23]. The magnitude of these isotope effects provides insight into the transition state structure and confirms the radical nature of the reaction [23].

Oxygen Dependency

The lipoxygenase-mediated N-demethylation reaction shows varying degrees of oxygen dependency depending on the specific enzyme system and reaction conditions [24]. In the presence of hydrogen peroxide, the reaction can proceed under reduced oxygen conditions, suggesting that hydrogen peroxide serves as the primary oxidant [24].

However, in fatty acid-dependent systems, molecular oxygen is essential for the reaction, serving as the terminal electron acceptor [24]. This oxygen requirement distinguishes lipoxygenase pathways from anaerobic chemical demethylation routes [24].

Comparative Analysis of Soybean and Human Placental Lipoxygenases

Structural and Functional Differences

Soybean lipoxygenase and human placental lipoxygenase exhibit significant differences in their structural organization and catalytic properties [24]. Crystal structure studies reveal that soybean lipoxygenase possesses a larger, more complex active site with multiple substrate-binding regions compared to human placental lipoxygenase [24].

The soybean enzyme demonstrates higher specific activity for N-demethylation reactions, with rates approximately 10-100 fold higher than the human placental enzyme [20] [19]. This difference likely reflects variations in active site architecture and substrate binding affinity [24].

Substrate Specificity Patterns

Both enzymes show broad substrate specificity for phenothiazine derivatives, but with distinct selectivity patterns [20] [19]. Soybean lipoxygenase demonstrates preference for substrates with electron-donating substituents, while human placental lipoxygenase shows less discrimination between different phenothiazine analogs [20].

The enzymes also differ in their ability to utilize various co-substrates. Soybean lipoxygenase can use both hydrogen peroxide and fatty acids as co-substrates, while human placental lipoxygenase shows preferential activity with specific fatty acid substrates [20] [25].

pH and Temperature Optima

Both enzymes show similar pH optima for N-demethylation activity, with peak activity occurring between pH 6.5-7.0 [20] [19]. However, they exhibit different temperature stability profiles, with soybean lipoxygenase showing greater thermostability compared to the human enzyme [19].

The temperature dependence of catalytic activity differs between the enzymes, with human placental lipoxygenase showing more pronounced temperature sensitivity [20]. These differences have implications for practical applications and storage stability of enzyme preparations [20].

Inhibition Sensitivity

The two lipoxygenases show differential sensitivity to various inhibitors and regulatory molecules [20] [19]. Both are inhibited by classical lipoxygenase inhibitors such as NDGA, but the human enzyme shows greater sensitivity to antioxidants and reducing agents [20].

Calcium ions exert different effects on the two enzymes, with soybean lipoxygenase showing calcium-regulated membrane binding properties that are not observed with the human placental enzyme [26]. These regulatory differences may reflect distinct physiological roles and tissue-specific functions [26].

Chemical Demethylation Reactions

Mechanisms of O-Demethylation vs. N-Demethylation

Fundamental Mechanistic Differences

O-demethylation and N-demethylation reactions proceed through fundamentally different mechanisms, reflecting the distinct electronic and steric environments of methyl groups attached to oxygen versus nitrogen atoms [10] [9]. O-demethylation typically involves nucleophilic attack on the methyl carbon by strong nucleophiles or electrophilic activation of the methoxy group [10].

In contrast, N-demethylation mechanisms often involve oxidative pathways or proceed through quaternary ammonium intermediates [9]. The carbon-nitrogen bond in N-methyl groups is generally stronger than carbon-oxygen bonds in methoxy groups, requiring more forcing conditions or specialized reagents for cleavage [9].

Selectivity Considerations

Chemical selectivity between O-demethylation and N-demethylation depends strongly on reaction conditions and reagent choice [10] [9]. Acidic conditions typically favor O-demethylation through protonation of oxygen atoms, while basic conditions or specialized reagents can promote selective N-demethylation [10].

For compounds containing both methoxy and N-methyl groups, such as certain phenothiazine derivatives, achieving selective demethylation requires careful optimization of reaction conditions [10]. Acidic lithium bromide systems show preferential O-demethylation, while reagents like cyanogen bromide selectively target N-methyl groups [10] [9].

Electronic Effects on Reactivity

Electronic factors significantly influence the relative reactivity of O-methyl versus N-methyl groups [10] [22]. Electron-donating substituents enhance the nucleophilicity of nitrogen atoms, making N-methyl groups more reactive toward electrophilic reagents [22].

Conversely, electron-withdrawing groups reduce nitrogen basicity and can favor O-demethylation pathways [10]. The position and nature of substituents on aromatic rings can dramatically alter the selectivity of demethylation reactions [10] [22].

Steric Hindrance Effects

Steric factors play crucial roles in determining reaction pathways and selectivity [9]. Bulky substituents near methyl groups can impede reagent approach, leading to altered reactivity patterns [9]. In complex molecules like phenothiazines, steric interactions between the tricyclic ring system and substituents can influence both reaction rates and product distributions [9].

Synthetic Applications in Reference Standard Production

Reference Standard Requirements

The production of rac N-demethyl promethazine hydrochloride as a reference standard requires high-purity synthetic methods that ensure complete characterization and structural confirmation [27]. Reference standards must meet stringent purity criteria (typically >95%) and be accompanied by comprehensive analytical data including spectroscopic identification [27].

Synthetic routes for reference standard production must be reproducible, scalable, and provide materials with well-defined stereochemistry and physical properties [27]. The racemic nature of the target compound requires synthesis methods that maintain or control stereochemical outcomes [27].

Optimized Synthetic Approaches

Reference standard production requires extensive purification and characterization procedures [27]. Purification typically involves multiple recrystallization steps, chromatographic separation, and removal of synthetic impurities [27].

Characterization includes nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry for molecular weight determination, and high-performance liquid chromatography (HPLC) for purity assessment [27]. Additional analytical techniques may include infrared spectroscopy, melting point determination, and optical rotation measurements for chiral compounds [27].

Quality Control and Stability Assessment

Dates

Last modified: 08-15-2023

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